molecular formula C13H18N2O4S B6122360 2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B6122360
M. Wt: 298.36 g/mol
InChI Key: AYQWBRRQVKCLBZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethoxy group and a pyrrolidin-1-ylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with an ethylating agent such as ethyl iodide in the presence of a base.

    Sulfonylation with Pyrrolidine: The final step involves the sulfonylation of the benzamide with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, particularly due to the presence of the pyrrolidine ring.

    Medicine: Explored for its potential as a drug candidate, especially in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The pyrrolidine ring is known to interact with various biological receptors, potentially leading to therapeutic effects. The compound may modulate the activity of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Benzamide Derivatives: Compounds like N-ethylbenzamide and N-methylbenzamide.

Uniqueness

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of the ethoxy group and the pyrrolidin-1-ylsulfonyl group on the benzamide core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-ethoxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-12-6-5-10(9-11(12)13(14)16)20(17,18)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWBRRQVKCLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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